6,6-Dimethyl-2,5-heptanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2,5-heptanedione is an organic compound with the molecular formula C9H16O2 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2,5-heptanedione typically involves the reaction of 5-nitroheptan-2-one with methanolic sodium methoxide, followed by ozonolysis. The reaction conditions include:
Reactants: 5-nitroheptan-2-one, methanolic sodium methoxide, ozone, and dimethyl sulfide.
Conditions: The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, addition funnel, and condenser.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-2,5-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the α-carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve strong bases or acids.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
6,6-Dimethyl-2,5-heptanedione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2,5-heptanedione involves its ability to undergo keto-enol tautomerism, which affects its reactivity and interaction with other molecules. The compound can switch between high and low conductivity states, making it useful in molecular electronics . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but with different substituents, affecting its reactivity and applications.
5,5-Dimethylhexane-2,4-dione: Another β-diketone with distinct properties and uses.
Acetylacetone (2,4-Pentanedione): A simpler β-diketone used widely in coordination chemistry and as a solvent.
Uniqueness: Its ability to undergo keto-enol tautomerism and its use in high-temperature processes make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
38453-95-1 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
6,6-dimethylheptane-2,5-dione |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
KRCCFFMBFMLRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.